molecular formula C8H13Cl3N2OS2 B1237644 N,N-diethylcarbamodithioic acid (2,2,2-trichloro-1-formamidoethyl) ester CAS No. 4607-16-3

N,N-diethylcarbamodithioic acid (2,2,2-trichloro-1-formamidoethyl) ester

Cat. No.: B1237644
CAS No.: 4607-16-3
M. Wt: 323.7 g/mol
InChI Key: JJZSINVTAAQEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethylcarbamodithioic acid (2,2,2-trichloro-1-formamidoethyl) ester is an organosulfur compound and an organonitrogen compound.

Scientific Research Applications

Fungitoxicity Studies

N-(2,2,2–trichloro-1–methoxyethyl)-formamide, a compound related to N,N-diethylcarbamodithioic acid, has demonstrated effectiveness in controlling Erysiphe graminis on wheat when applied to the roots. This suggests potential fungitoxic applications for related compounds in agricultural settings (Carter, Summers, & Wain, 1972).

Synthesis of Esters

Research has shown that esters can be prepared from N,N-diethylcarbamodithioic acid and its derivatives. This includes the synthesis of carbamic esters with carbohydrate moieties, indicating applications in chemical synthesis and possibly pharmaceuticals (Rafin et al., 2000).

Antifungal and Anticholinergic Activities

Bisdithiocarbamate derivatives of carbohydrates synthesized from N,N-diethylcarbamodithioic acid showed antifungal activity against Fusarium oxysporum. Additionally, N,N-disubstituted carbamodithioic acid esters demonstrated anticholinergic activities, highlighting their potential in medical research (Rafin et al., 2000; Ozkanli et al., 1993) (Ozkanli et al., 1993).

Synthesis of Phosphorodithioates

N,N-diethylcarbamodithioic acid has been used in the synthesis of organophosphorus compounds derived from maleamic esters. This demonstrates its utility in the creation of novel compounds with potential applications in agriculture and pest control (de Licastro et al., 1993).

Properties

CAS No.

4607-16-3

Molecular Formula

C8H13Cl3N2OS2

Molecular Weight

323.7 g/mol

IUPAC Name

(2,2,2-trichloro-1-formamidoethyl) N,N-diethylcarbamodithioate

InChI

InChI=1S/C8H13Cl3N2OS2/c1-3-13(4-2)7(15)16-6(12-5-14)8(9,10)11/h5-6H,3-4H2,1-2H3,(H,12,14)

InChI Key

JJZSINVTAAQEGC-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)SC(C(Cl)(Cl)Cl)NC=O

Canonical SMILES

CCN(CC)C(=S)SC(C(Cl)(Cl)Cl)NC=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-diethylcarbamodithioic acid (2,2,2-trichloro-1-formamidoethyl) ester
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N,N-diethylcarbamodithioic acid (2,2,2-trichloro-1-formamidoethyl) ester
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N,N-diethylcarbamodithioic acid (2,2,2-trichloro-1-formamidoethyl) ester
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N,N-diethylcarbamodithioic acid (2,2,2-trichloro-1-formamidoethyl) ester
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N,N-diethylcarbamodithioic acid (2,2,2-trichloro-1-formamidoethyl) ester
Reactant of Route 6
N,N-diethylcarbamodithioic acid (2,2,2-trichloro-1-formamidoethyl) ester

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